N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Activity
A series of compounds, including those with structures related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, have been synthesized and evaluated for their antiprotozoal activity. These compounds exhibited significant activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing potential as effective treatments for infections caused by these protozoa. The synthesized compounds demonstrated better activity than metronidazole, a commonly used drug for these parasites, suggesting a promising avenue for the development of new antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Enzyme Inhibition for Potential Therapeutic Use
Research into compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has shown potential for therapeutic use through enzyme inhibition. A study on new sulfonamides with benzodioxane and acetamide moieties indicated substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are targets for treating conditions like diabetes and Alzheimer's disease, respectively. The synthesized compounds' enzyme inhibitory activities, along with their in silico molecular docking results, suggest that these compounds could serve as a basis for developing new therapeutic agents (Abbasi et al., 2019).
Antimicrobial and Antitubercular Activities
Further investigations into related compounds have revealed antimicrobial and antitubercular activities, highlighting their potential in combating bacterial infections and tuberculosis. These compounds were shown to possess potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. Their synthesis and characterization led to the identification of compounds with significant antibacterial activity, making them valuable as potential antibacterial agents (Abbasi et al., 2016). Moreover, some compounds within this chemical family demonstrated notable antitubercular activity, indicating their potential utility in treating tuberculosis, a global health challenge.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-5-3-15(4-6-16)23-9-8-21-20(23)28-13-19(24)22-14-2-7-17-18(12-14)27-11-10-26-17/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNZSEGTAMRXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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